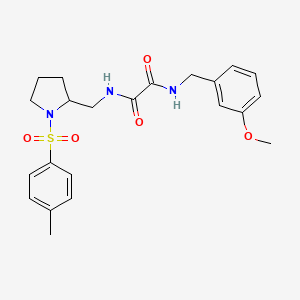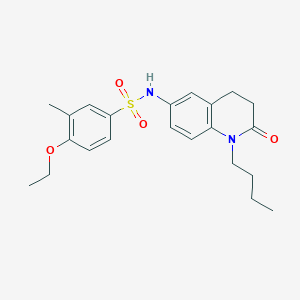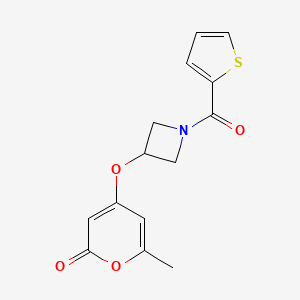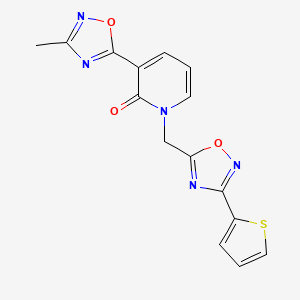
6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile (MTMN) is a chemical compound with potential applications in scientific research. It is a nicotinonitrile derivative that has been synthesized through various methods.
Mecanismo De Acción
The mechanism of action of 6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile is not fully understood, but it has been suggested that it may act by inhibiting the activity of certain enzymes involved in cancer cell growth and inflammation. 6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. Inhibition of HDACs has been shown to lead to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile has been shown to have biochemical and physiological effects in animal models. It has been reported to reduce tumor growth in mice, and to reduce inflammation in animal models of arthritis. 6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile has also been shown to have low toxicity in animal models, indicating its potential as a safe and effective therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile has several advantages for lab experiments, including its high purity and yield, and its potential as a safe and effective therapeutic agent. However, it also has limitations, including its limited solubility in water and its potential for off-target effects. These limitations must be taken into consideration when designing experiments using 6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile.
Direcciones Futuras
There are several future directions for research on 6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile. One potential direction is to further explore its mechanism of action, particularly its effects on HDAC activity and gene expression. Another direction is to investigate its potential as a therapeutic agent for other diseases, such as autoimmune disorders and neurodegenerative diseases. Additionally, the development of new synthesis methods for 6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile may lead to improved yield and purity, and may expand its potential applications in scientific research.
Conclusion
6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile is a nicotinonitrile derivative that has potential applications in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been explored in this paper. Further research on 6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile may lead to the development of safe and effective therapeutic agents for the treatment of cancer, inflammation, and other diseases.
Métodos De Síntesis
6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile has been synthesized through various methods, including the reaction of 6-methyl-2-nicotinoyl chloride with morpholine and trifluoroacetic acid, and the reaction of 6-methyl-2-nicotinoyl chloride with morpholine and trifluoromethylamine. These methods have been reported in scientific literature and have yielded high purity and yield of 6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile.
Aplicaciones Científicas De Investigación
6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile has potential applications in scientific research, particularly in the study of nicotinonitrile derivatives and their biological activity. It has been reported to exhibit anticancer activity in vitro and in vivo, and has been shown to inhibit the growth of various cancer cell lines. 6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile has also been reported to have potential as an anti-inflammatory agent, and has been shown to reduce inflammation in animal models.
Propiedades
IUPAC Name |
6-methyl-2-morpholin-4-yl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3N3O/c1-8-6-10(12(13,14)15)9(7-16)11(17-8)18-2-4-19-5-3-18/h6H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFNBHNWNVMMUCR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)N2CCOCC2)C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-2-morpholino-4-(trifluoromethyl)nicotinonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(cyanomethyl)-3-methanesulfonyl-N-propylimidazo[1,5-a]pyridine-1-carboxamide](/img/structure/B2391407.png)
![4-((1-(4-fluorobenzyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-isopentylcyclohexanecarboxamide](/img/structure/B2391408.png)

![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2391413.png)



![(Z)-8-(furan-2-ylmethyl)-2-(3-methoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2391417.png)



![2-Methoxyethyl 7-(4-chlorophenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2391425.png)
![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2391426.png)
